molecular formula C14H12N2O4 B13447850 2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid

2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid

Cat. No.: B13447850
M. Wt: 272.26 g/mol
InChI Key: MRPCQGCXZZXKOL-UHFFFAOYSA-N
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Description

2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring through an amino and oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxypyridine-3-amine with a benzoic acid derivative under controlled conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[2-oxo-2-[(4-oxo-1H-pyridin-3-yl)amino]ethyl]benzoic acid

InChI

InChI=1S/C14H12N2O4/c17-12-5-6-15-8-11(12)16-13(18)7-9-3-1-2-4-10(9)14(19)20/h1-6,8H,7H2,(H,15,17)(H,16,18)(H,19,20)

InChI Key

MRPCQGCXZZXKOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CNC=CC2=O)C(=O)O

Origin of Product

United States

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